molecular formula C12H11N5O2S B2488492 4-(2-(Pyrazin-2-yl)thiazole-4-carbonyl)piperazin-2-one CAS No. 1235279-77-2

4-(2-(Pyrazin-2-yl)thiazole-4-carbonyl)piperazin-2-one

Cat. No.: B2488492
CAS No.: 1235279-77-2
M. Wt: 289.31
InChI Key: UWADVGAPTBAMIC-UHFFFAOYSA-N
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Description

4-(2-(Pyrazin-2-yl)thiazole-4-carbonyl)piperazin-2-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and chemical biology. This compound is characterized by the presence of a pyrazine ring fused to a thiazole ring, which is further connected to a piperazin-2-one moiety. The unique structure of this compound makes it a valuable candidate for various scientific research applications, particularly in the development of pharmaceuticals and biologically active agents.

Preparation Methods

The synthesis of 4-(2-(Pyrazin-2-yl)thiazole-4-carbonyl)piperazin-2-one typically involves multi-step reactions that include the formation of the thiazole ring, followed by the introduction of the pyrazine moiety and the piperazin-2-one group. One common synthetic route involves the reaction of 2-aminopyrazine with α-bromoacetophenone to form the intermediate compound, which is then cyclized with thiourea to yield the thiazole ring. The final step involves the acylation of piperazin-2-one with the thiazole-pyrazine intermediate under appropriate reaction conditions .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

4-(2-(Pyrazin-2-yl)thiazole-4-carbonyl)piperazin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction of the pyrazine ring can yield dihydropyrazine derivatives .

Scientific Research Applications

4-(2-(Pyrazin-2-yl)thiazole-4-carbonyl)piperazin-2-one has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential as an anti-tubercular agent due to its ability to inhibit the growth of Mycobacterium tuberculosis . Additionally, this compound is investigated for its anti-cancer properties, as it can induce apoptosis in cancer cells by targeting specific molecular pathways.

In the field of chemical biology, this compound is used as a probe to study enzyme activities and protein interactions. Its unique structure allows it to bind selectively to certain enzymes, making it a valuable tool for biochemical assays.

Comparison with Similar Compounds

4-(2-(Pyrazin-2-yl)thiazole-4-carbonyl)piperazin-2-one can be compared with other similar compounds such as 2-(4-pyridyl)thiazole-4-carboxylic acid and 2-(pyridin-2-yl)pyrimidine derivatives. While these compounds share structural similarities, this compound is unique in its ability to target both bacterial and cancer cells effectively .

Similar compounds include:

  • 2-(4-Pyridyl)thiazole-4-carboxylic acid
  • 2-(Pyridin-2-yl)pyrimidine derivatives
  • Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives

These compounds are also studied for their biological activities, but this compound stands out due to its broader range of applications and higher efficacy in certain contexts.

Properties

IUPAC Name

4-(2-pyrazin-2-yl-1,3-thiazole-4-carbonyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2S/c18-10-6-17(4-3-15-10)12(19)9-7-20-11(16-9)8-5-13-1-2-14-8/h1-2,5,7H,3-4,6H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWADVGAPTBAMIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C(=O)C2=CSC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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